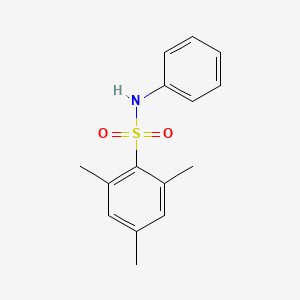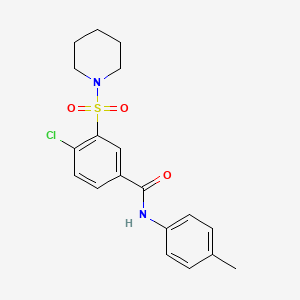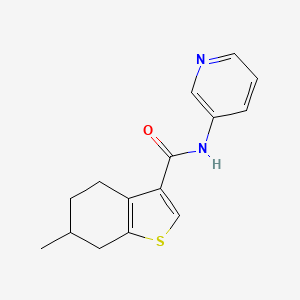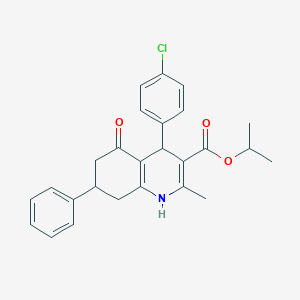
N-cyclopentyl-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide, commonly known as CPI-1189, is a novel drug candidate that has been developed for the treatment of various neurological disorders. It belongs to the class of compounds known as indanecarboxamides and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of CPI-1189 is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This leads to the activation of downstream signaling pathways that can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have several biochemical and physiological effects in preclinical studies. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity. It can also reduce the levels of inflammatory cytokines that are associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPI-1189 is its selectivity for the mGluR5 receptor, which reduces the risk of off-target effects. However, its limited solubility in water can make it difficult to use in some experimental setups. Additionally, its effects may vary depending on the dosage and timing of administration.
Zukünftige Richtungen
There are several potential future directions for research on CPI-1189. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another direction is the development of more soluble formulations of CPI-1189 that can be used in a wider range of experimental setups. Additionally, further studies are needed to fully understand the mechanism of action of CPI-1189 and its potential effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of CPI-1189 involves a multi-step process that starts with the reaction of indanone with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. This is followed by the reaction with 4-ethyl-1-piperazinecarboxamide to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
CPI-1189 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-2-23-11-13-24(14-12-23)21(20(25)22-19-9-5-6-10-19)15-17-7-3-4-8-18(17)16-21/h3-4,7-8,19H,2,5-6,9-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATGUWSMUAGHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5212884.png)

![ethyl 3-[7-hydroxy-2-(4-iodophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5212892.png)
![1,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5212897.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide](/img/structure/B5212918.png)


![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)

